N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Description
Properties
Molecular Formula |
C18H14N4O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H14N4O2S/c23-25(24,15-6-2-1-3-7-15)22-14-8-9-16-17(11-14)21-18(20-16)13-5-4-10-19-12-13/h1-12,22H,(H,20,21) |
InChI Key |
HDKFXCXJJMRDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
o-Phenylenediamine reacts with pyridine-3-carboxylic acid derivatives under acidic conditions to form the benzimidazole scaffold. For example:
-
Reactants : o-Phenylenediamine, pyridine-3-carbaldehyde.
-
Mechanism : Acid-catalyzed cyclodehydration generates the benzimidazole ring.
Table 1 : Variations in Benzimidazole Core Synthesis
Introduction of the Sulfonamide Group
Sulfonylation at the 5-position of the benzimidazole core is achieved through electrophilic substitution or nucleophilic aromatic substitution (SNAr).
Direct Sulfonylation
-
Reactants : 5-Amino-benzimidazole derivative, benzenesulfonyl chloride.
-
Conditions : Anhydrous DMF, potassium carbonate (base), 0°C to room temperature, 4–6 hours.
-
Key Step : Deprotonation of the amine facilitates nucleophilic attack on the sulfonyl chloride.
Table 2 : Sulfonylation Reaction Optimization
Multi-Step Synthesis Pathways
Patent-Based Approach (WO2013150545A2)
A patented method involves sequential functionalization and purification:
-
Step 1 : Condensation of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with 2-(4-cyanophenylamino)acetic acid.
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Step 2 : Cyclization using acetic acid (60°C, 7 hours).
-
Step 3 : Sulfonylation with benzenesulfonyl chloride in dichloromethane.
-
Purification : Recrystallization from ethanol/water (yield: 85–90%).
Alternative Route via Pd-Catalyzed Coupling
A palladium-catalyzed Stille coupling was reported for analogous benzimidazoles:
-
Reactants : 5-Bromo-benzimidazole, pyridin-3-ylstannane.
-
Catalyst : Pd(PPh₃)₄, DMF, 100°C, 12 hours.
Characterization and Validation
Critical characterization data confirm structural integrity:
-
IR Spectroscopy : N–H stretch (3200–3400 cm⁻¹), S=O asymmetric/symmetric stretches (1170–1350 cm⁻¹).
-
¹H NMR (DMSO-d₆): δ 8.83 (s, 1H, NH), 8.20–7.40 (m, 11H, aromatic).
Challenges and Optimization
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amines
Substitution: Functionalized pyridine or benzimidazole derivatives
Scientific Research Applications
Anticancer Applications
Benzimidazole derivatives, including N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide, have been extensively studied for their anticancer properties. These compounds often target critical pathways in cancer cell proliferation and survival.
Case Studies
- In Vitro Studies : In a study evaluating the efficacy of benzimidazole derivatives against human colorectal carcinoma cells (HCT116), several compounds demonstrated significant cytotoxicity with IC50 values lower than standard treatments like 5-fluorouracil (IC50 = 9.99 µM) .
- Animal Models : Animal studies have indicated that these compounds can significantly reduce tumor size and improve survival rates when administered in appropriate dosages.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent against various pathogens, including bacteria and fungi.
Case Studies
- Broad-Spectrum Activity : In vitro tests revealed that certain benzimidazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Clinical Relevance : These findings suggest potential applications in treating infections caused by resistant bacterial strains, providing a viable alternative to existing antibiotics.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound derivatives against various viral infections.
Case Studies
- HSV and CBV Inhibition : Compounds derived from this class were tested against herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4), demonstrating over 50% viral reduction at specific concentrations .
- Targeting Viral Enzymes : The inhibition of heat shock protein 90 alpha (Hsp90α) has been identified as a mechanism through which these compounds exert their antiviral effects, making them candidates for further development in antiviral therapies .
Mechanism of Action
The mechanism of action of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition disrupts key signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s sulfonamide group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Benzenesulfonamide Derivatives
Several structurally related benzenesulfonamide derivatives have been synthesized and studied for diverse pharmacological activities:
Key Observations :
- The target compound lacks halogens, which may improve safety but reduce binding affinity in hydrophobic pockets .
- Heterocyclic Modifications : Replacing pyridin-3-yl with pyrazole () or triazine () alters electronic properties and target selectivity. Pyridin-3-yl’s nitrogen orientation may favor interactions with kinases or GPCRs .
- Sulfonamide vs. Carboxamide : The tetrahydrofuran-2-carboxamide in (C17H16N4O2) lacks the sulfonamide’s acidic proton, reducing hydrogen-bonding capacity but improving metabolic stability .
Benzimidazole-Based Analogues
Benzimidazole derivatives with varied substituents exhibit distinct pharmacological profiles:
Key Observations :
- Carboxamidine vs. Sulfonamide : The carboxamidine group in (C13H12N5O) is positively charged at physiological pH, favoring interactions with nucleic acids or anionic enzyme pockets. In contrast, the sulfonamide’s electronegative sulfur may target serine proteases or carbonic anhydrases .
- Solubility Enhancements : The tetrahydrofuran ring in introduces oxygen atoms, increasing polarity and aqueous solubility compared to the target compound’s benzene ring .
Research Findings and Pharmacological Implications
- Kinase Inhibition : Compounds with benzenesulfonamide groups () often inhibit tyrosine kinases (e.g., Src, Abl) by binding to the ATP pocket. The pyridin-3-yl group in the target compound may mimic adenine’s orientation, enhancing competitive inhibition .
- Antimicrobial Activity : Chlorinated benzenesulfonamides (–7) show efficacy against Gram-positive bacteria, but the target compound’s lack of halogens may limit this application .
- Multi-Target Potential: The benzimidazole core’s flexibility allows interactions with diverse targets, as seen in ’s multi-kinase inhibitors. The target compound’s structure suggests dual kinase/GPCR activity .
Biological Activity
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
The synthesis typically involves the reaction of benzenesulfonyl chloride with 3-aminopyridine to produce the sulfonamide derivative. The reaction can be performed in a one-pot synthesis method, yielding high purity and efficiency.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. For instance, a study reported significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhi) at varying concentrations (150 mg/ml to 25 mg/ml) . The compound exhibited a strong inhibitory effect, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Concentration (mg/ml) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 150 | 20 |
| Escherichia coli | 100 | 18 |
| Salmonella typhi | 50 | 15 |
| Escherichia coli | 25 | 10 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of benzimidazole, including this compound, can inhibit the proliferation of various cancer cell lines. A study focused on the compound's ability to induce apoptosis in cancer cells, showing promising results against breast cancer and other malignancies .
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Apoptosis induction |
| HepG2 (Liver) | 20 | Cell cycle arrest |
| NCI-H460 (Lung) | 18 | Inhibition of cell migration |
The biological activity of this compound is primarily attributed to its interaction with key molecular targets. The benzimidazole moiety is known to bind effectively to active sites on enzymes, inhibiting their function. Additionally, the presence of the pyridine ring enhances binding affinity through π-π interactions with aromatic residues in target proteins .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited bacterial growth, highlighting its potential as a therapeutic agent for infections caused by resistant strains .
- Cancer Treatment : In vitro studies showed that treatment with this compound led to reduced viability in cancer cell lines, suggesting its role as an effective anticancer drug .
Q & A
Q. What are the key steps in synthesizing N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide?
The synthesis typically involves:
- Step 1 : Condensation of 5-nitro-1H-benzimidazole with 3-pyridinylboronic acid to form the pyridinyl-benzimidazole core.
- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂).
- Step 3 : Sulfonylation of the amine with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) is critical to achieving yields >70% .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and functional group integrity (e.g., sulfonamide NH at δ 10.2–10.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 403.12).
- X-ray Crystallography : SHELX software is used to resolve crystal packing and hydrogen-bonding networks, confirming the planar benzimidazole-pyridine system and sulfonamide geometry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation minimize side reactions (e.g., over-sulfonylation).
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in pyridinyl-benzimidazole formation.
- Purification : Gradient HPLC with C18 columns separates regioisomers (e.g., 2- vs. 4-pyridinyl derivatives) .
Q. What strategies are employed to resolve contradictions in reported biological activity data across different studies?
- Target Validation : Use CRISPR/Cas9 knockouts to confirm specificity for proposed targets (e.g., FGFR kinases).
- Assay Standardization : Compare IC₅₀ values under identical conditions (pH 7.4, 37°C) to eliminate buffer or temperature artifacts.
- Structural Analog Analysis : Test derivatives (e.g., replacing pyridinyl with thiazolyl) to isolate pharmacophore contributions .
Q. How can researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins.
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses, guided by FGFR inhibitor frameworks (e.g., CH5183284).
- Cellular Assays : Measure downstream signaling (e.g., phosphorylation via Western blot) in cancer cell lines with FGFR amplifications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility and stability data across studies?
- Solubility Profiling : Perform parallel measurements in PBS (pH 7.4) and DMSO to account for solvent effects.
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone regions (e.g., sulfonamide linkage).
- Counterion Screening : Compare hydrochloride vs. sodium salts to improve aqueous solubility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
